molecular formula C30H28N2O2 B8252192 (R)-2,2'-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(R)-2,2'-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8252192
M. Wt: 448.6 g/mol
InChI Key: PNNRIXUCGKKTPA-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazoline rings attached to a binaphthalene core. The chirality of the compound arises from the presence of stereocenters in the oxazoline rings, making it an important molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.

    Coupling to Binaphthalene Core: The oxazoline rings are then coupled to the binaphthalene core through a series of reactions, including esterification and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazoline rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as a chiral selector in chromatographic separations.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism of action of ®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes then facilitate enantioselective reactions by providing a chiral environment for the substrates.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
  • ®-2,2’-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene

Uniqueness

®-2,2’-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific ethyl substituents on the oxazoline rings, which can influence its steric and electronic properties. This makes it particularly effective in certain catalytic applications compared to its analogs with different substituents.

Properties

IUPAC Name

(4S)-4-ethyl-2-[1-[2-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O2/c1-3-21-17-33-29(31-21)25-15-13-19-9-5-7-11-23(19)27(25)28-24-12-8-6-10-20(24)14-16-26(28)30-32-22(4-2)18-34-30/h5-16,21-22H,3-4,17-18H2,1-2H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNRIXUCGKKTPA-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.